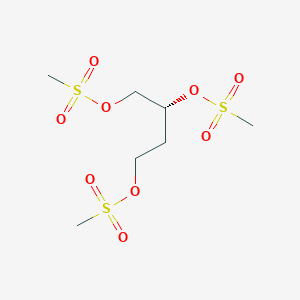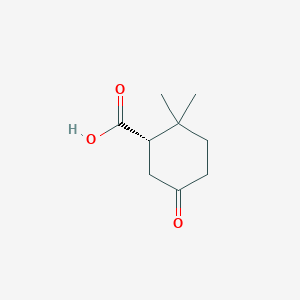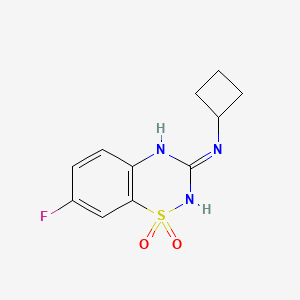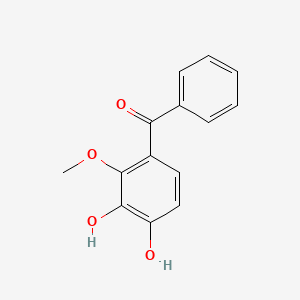
1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C24H19NO3 and a molecular weight of 369.41 g/mol . This compound features a pyrene moiety attached to a pyrrolidine-2,5-dione structure via a butanoyl linker. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making this compound of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione typically involves the following steps :
Starting Materials: Pyrene, butanoyl chloride, and pyrrolidine-2,5-dione.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Synthetic Route:
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including :
Oxidation: The pyrene moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyrenequinone derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butanoyl group can be replaced with other functional groups using reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions include pyrenequinone derivatives, reduced pyrene derivatives, and substituted pyrene derivatives.
Applications De Recherche Scientifique
1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione has several scientific research applications :
Chemistry: The compound is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: It is employed in biological studies to track and visualize cellular processes, as the pyrene moiety can be used as a fluorescent tag.
Medicine: The compound is investigated for its potential use in drug delivery systems, where its fluorescence can help monitor the distribution and release of drugs.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione involves its interaction with various molecular targets :
Fluorescence: The pyrene moiety absorbs light and emits fluorescence, which can be used to track the compound in various environments.
Molecular Targets: The compound can bind to specific proteins or nucleic acids, allowing it to be used as a probe in biochemical assays.
Pathways Involved: The fluorescence properties of the compound enable it to be used in imaging techniques to study cellular pathways and processes.
Comparaison Avec Des Composés Similaires
1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione can be compared with other similar compounds :
Similar Compounds:
Uniqueness: The presence of the pyrene moiety in this compound imparts unique fluorescence properties, making it particularly useful in applications requiring fluorescent tagging and imaging.
Propriétés
Numéro CAS |
192432-85-2 |
|---|---|
Formule moléculaire |
C24H19NO3 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
1-(4-pyren-1-ylbutanoyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H19NO3/c26-20(25-21(27)13-14-22(25)28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2 |
Clé InChI |
XYJNTRZBYNRQEP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)C(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)


![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)










